Dipentyl phthalate

Beschreibung

Eigenschaften

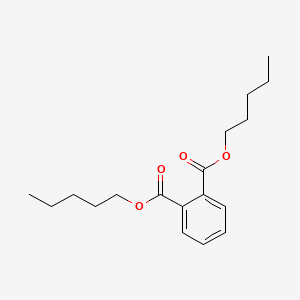

IUPAC Name |

dipentyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKKHRVROFYTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Record name | DI-N-PENTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5031131 | |

| Record name | Dipentyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-pentyl phthalate is a clear colorless to light yellow liquid. Practically odorless. Floats on water. (NTP, 1992), Colorless oily liquid; [Hawley] Clear colorless to light yellow liquid; [CAMEO] Clear very faintly yellow liquid; [MSDSonline] | |

| Record name | DI-N-PENTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diamyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

648 °F at 760 mmHg (NTP, 1992), 342 °C | |

| Record name | DI-N-PENTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

357 °F (NTP, 1992), 357 °F; 180 °C (Closed cup), 245 dec F (118 °C) (Closed cup) | |

| Record name | DI-N-PENTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in carbon tetrachloride, carbon disulfide, In water, 0.8 mg/L at 25 °C | |

| Record name | DI-N-PENTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.022 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.022 at 20 °C | |

| Record name | DI-N-PENTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

10.5 (AIR= 1) | |

| Record name | DIAMYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000196 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |

| Record name | Diamyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIAMYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid | |

CAS No. |

131-18-0 | |

| Record name | DI-N-PENTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipentyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dipentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DC92K224X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAMYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than -67 °F (NTP, 1992), FP: less than -55 °C | |

| Record name | DI-N-PENTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dipentyl Phthalate from Phthalic Anhydride and Amyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dipentyl phthalate, a significant compound in various industrial applications. The document details the esterification reaction of phthalic anhydride with amyl alcohol, outlining the critical parameters, experimental protocols, and the underlying chemical pathway.

Introduction

Dipentyl phthalate, also known as diamyl phthalate, belongs to the class of phthalate esters, which are primarily used as plasticizers to enhance the flexibility and durability of polymers. The synthesis involves the esterification of phthalic anhydride with two equivalents of amyl alcohol (pentanol). This reaction is typically catalyzed by an acid to achieve high conversion rates and yields. Understanding the nuances of this synthesis is crucial for optimizing production processes and ensuring product purity.

Reaction Mechanism and Stoichiometry

The synthesis of dipentyl phthalate proceeds through a two-step nucleophilic acyl substitution reaction. In the first step, one molecule of amyl alcohol reacts with phthalic anhydride to form a monoester, mono-amyl phthalate. This intermediate then reacts with a second molecule of amyl alcohol to yield the diester, dipentyl phthalate, and a molecule of water.

Overall Reaction:

C₆H₄(CO)₂O + 2 C₅H₁₁OH → C₆H₄(COOC₅H₁₁)₂ + H₂O (Phthalic Anhydride) + (Amyl Alcohol) → (Dipentyl Phthalate) + (Water)

The reaction is reversible, and therefore, the removal of water is essential to drive the equilibrium towards the formation of the product.

Experimental Parameters and Data

The efficiency of dipentyl phthalate synthesis is influenced by several key parameters, including the type and concentration of the catalyst, the molar ratio of reactants, reaction temperature, and reaction time. The following tables summarize quantitative data from various studies on phthalate ester synthesis, which can be extrapolated for the synthesis of dipentyl phthalate.

Table 1: Catalyst Performance in Phthalate Ester Synthesis

| Catalyst | Catalyst Concentration | Reaction Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Hydrotalcite-rare earth | Varies | Not specified | Not specified | up to 95 | [1] |

| Concentrated Sulfuric Acid | ~1% | 145-150 | 16-20 | Not specified | [2][3] |

| Solid Acid Catalyst | 2-5% (mass ratio to reactants) | 120-180 | 1-5 | Not specified | [4] |

| p-Toluenesulfonic acid (p-TSA) | Not specified | 100-140 | Not specified | Not specified | [5] |

| Titanium(IV) butoxide (Ti(OBu)₄) | 0.1% | 220 | 4 | up to 99 | [6] |

| Iron(III) chloride (FeCl₃) | 10 mol% | 50 | 24 | Good yields |

Table 2: Reaction Conditions for Phthalate Ester Synthesis

| Reactant 1 | Reactant 2 | Molar Ratio (Alcohol:Anhydride) | Temperature (°C) | Time (h) | Catalyst | Reference |

| Phthalic Anhydride | n-Butanol | 1.2:1 to 1.8:1 (mass ratio) | 120-180 | 1-5 | Solid Acid | [4] |

| Phthalic Anhydride | n-Butanol | Superfluous alcohol | 0-150 | 16-20 | Conc. H₂SO₄ | [2] |

| Phthalic Anhydride | Alcohols (C9-C13) | 2.1:1 to 2.4:1 | 120-140 | Not specified | Sulfuric Acid | [7] |

| Phthalic Anhydride | 2-propyl-1-heptanol | 2.5:1 | 220 | 4 | Ti(OBu)₄ | [6] |

| Phthalic Anhydride | Methanol | 2.6:1 to 2.8:1 | 160-200 | 2-4 | Not specified | [8] |

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of dipentyl phthalate in a laboratory setting.

Materials:

-

Phthalic Anhydride (1 mole equivalent)

-

Amyl Alcohol (2.2 - 2.5 mole equivalents)

-

Acid Catalyst (e.g., concentrated H₂SO₄, p-TSA, 0.5-1% w/w of reactants)

-

Toluene or Xylene (as a water-entraining solvent)

-

5% Sodium Carbonate solution

-

Saturated Sodium Chloride solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dean-Stark apparatus or equivalent setup for azeotropic water removal

-

Reaction flask, condenser, heating mantle, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Esterification:

-

To a round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus fitted with a condenser, add phthalic anhydride, amyl alcohol, and the acid catalyst.

-

Add a water-entraining solvent like toluene or xylene.

-

Heat the reaction mixture to reflux (typically 120-150°C, depending on the solvent and alcohol).

-

Continuously remove the water formed during the reaction via azeotropic distillation using the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected or by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.

-

-

Neutralization and Washing:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted phthalic anhydride.[2]

-

Wash the organic layer with a saturated sodium chloride solution to remove excess water and salts.

-

Separate the organic layer.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent and excess amyl alcohol using a rotary evaporator under reduced pressure.

-

-

Purification (Optional):

-

For higher purity, the crude dipentyl phthalate can be further purified by vacuum distillation.

-

Safety Considerations

-

Phthalic anhydride is a corrosive and respiratory irritant.

-

Amyl alcohol is flammable and can cause skin and eye irritation.

-

Concentrated acids are highly corrosive.

-

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

The synthesis of dipentyl phthalate from phthalic anhydride and amyl alcohol is a well-established esterification reaction. The selection of an appropriate catalyst and the effective removal of water are critical for achieving high yields. The provided experimental protocol and summarized data offer a solid foundation for researchers and professionals to successfully synthesize and optimize the production of dipentyl phthalate. Further research may focus on developing more environmentally friendly and reusable catalysts to enhance the sustainability of the process.

References

- 1. Studies on the Synthesis of Dipentyl Phthalate Using Hydrotalcite-Containing Rare Earth as a Catalyst [cjcu.jlu.edu.cn]

- 2. CN104072366A - Preparation method of dibutyl phthalate (DBP) - Google Patents [patents.google.com]

- 3. Dipentyl phthalate | C18H26O4 | CID 8561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Production process of dibutyl phthalate plasticizer - Eureka | Patsnap [eureka.patsnap.com]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. researchgate.net [researchgate.net]

- 7. EP2511256A1 - Method for producing dialkyl phthalate - Google Patents [patents.google.com]

- 8. CN113061085A - Production process of dimethyl phthalate - Google Patents [patents.google.com]

Physicochemical Properties of Di-n-Pentyl Phthalate: A Technical Guide for Risk Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-pentyl phthalate (DNPP) is a diester of phthalic acid and n-pentanol, belonging to the class of chemical compounds known as phthalates. Historically used as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC), its potential as an endocrine disruptor has led to heightened scrutiny and regulatory interest. A thorough understanding of its physicochemical properties is fundamental for assessing its environmental fate, transport, and toxicological risk. This guide provides an in-depth overview of the core physicochemical data for DNPP, details on experimental protocols for their determination, and an examination of the toxicological pathways associated with its effects.

Physicochemical Data of Di-n-Pentyl Phthalate

The following tables summarize the key physicochemical properties of di-n-pentyl phthalate, crucial for risk assessment and environmental modeling.

Table 1: Identification and General Properties

| Property | Value | Reference |

| Chemical Name | Di-n-pentyl phthalate | [1] |

| Synonyms | DNPP, Dipentyl phthalate | [1] |

| CAS Number | 131-18-0 | [1] |

| Molecular Formula | C₁₈H₂₆O₄ | [2] |

| Molecular Weight | 306.4 g/mol | [2] |

| Appearance | Clear, colorless to light yellow oily liquid | [1][2] |

| Odor | Nearly odorless | [1][2] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Unit | Reference |

| Melting Point | < -55 | °C | [3] |

| Boiling Point | 342 | °C | [1][2] |

| Vapor Pressure | 0.000196 | mmHg at 25°C | [1][2] |

| Density | 1.022 | g/cm³ at 20°C | [2] |

| Water Solubility | 0.8 | mg/L | [2] |

| log Kₒw | 5.62 | [1][2] | |

| Henry's Law Constant | 8.9 x 10⁻⁷ (estimated) | atm·m³/mol | |

| Refractive Index | 1.488 | at 25°C | [1][2] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount for reliable risk assessment. The following sections outline the principles of standard methodologies used to measure the key parameters of DNPP.

Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like DNPP, which is a liquid at room temperature, the melting point is typically determined by cooling the substance until it solidifies and then measuring the temperature at which it melts upon controlled heating.

Methodology: Capillary Method (based on OECD Guideline 102)

-

Sample Preparation: A small amount of liquid DNPP is introduced into a capillary tube and then frozen.

-

Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a light source for observation is used.

-

Procedure: The capillary tube containing the solidified DNPP is placed in the heating block. The temperature is raised at a slow, controlled rate.

-

Determination: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded. The melting point is reported as a range.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method (based on OECD Guideline 103)

-

Apparatus: A standard distillation apparatus is assembled, consisting of a boiling flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.[4]

-

Procedure: A measured volume of DNPP is placed in the boiling flask along with boiling chips to ensure smooth boiling. The liquid is heated, and the temperature is monitored.[4]

-

Determination: The boiling point is the temperature at which the vapor temperature remains constant while the liquid is actively boiling and condensing. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[4]

Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature.

Methodology: Gas Saturation Method (based on OECD Guideline 104)

-

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor.

-

Procedure: The gas stream is then passed through a sorbent trap that captures the vaporized substance. The amount of substance trapped is quantified, typically using gas chromatography.

-

Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.

Water Solubility

Water solubility is the maximum concentration of a chemical that will dissolve in pure water at a specific temperature and pressure.

Methodology: Flask Method (based on OECD Guideline 105)

-

Principle: A known excess amount of DNPP is added to a flask containing purified water.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

Separation and Analysis: The solution is then filtered or centrifuged to remove any undissolved DNPP. The concentration of DNPP in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Octanol-Water Partition Coefficient (Kₒw)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter for predicting its bioaccumulation potential. It is expressed as the ratio of the concentration of a chemical in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.

Methodology: Shake-Flask Method (based on OECD Guideline 107)

-

Preparation: Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of DNPP is dissolved in the n-octanol phase.

-

Partitioning: The two phases are then mixed in a vessel and shaken vigorously to allow for the partitioning of DNPP between the two immiscible liquids until equilibrium is reached.[5]

-

Analysis: The phases are separated by centrifugation, and the concentration of DNPP in both the n-octanol and water layers is measured.[5]

-

Calculation: The Kₒw is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).[5]

Methodology: HPLC Method (based on OECD Guideline 117)

For highly lipophilic compounds like DNPP, the High-Performance Liquid Chromatography (HPLC) method is often preferred.

-

Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log Kₒw.[6]

-

Calibration: A calibration curve is generated by injecting a series of standard compounds with known log Kₒw values and recording their retention times.

-

Measurement: DNPP is then injected onto the same column under identical conditions, and its retention time is measured.

-

Determination: The log Kₒw of DNPP is determined by interpolating its retention time on the calibration curve.[6]

Toxicological Signaling Pathway: Endocrine Disruption and Testicular Toxicity

Di-n-pentyl phthalate is recognized as an endocrine-disrupting chemical, with its primary toxicological effects observed in the male reproductive system. The mechanism of action involves the disruption of androgen synthesis and function, leading to testicular toxicity. The following diagram illustrates a simplified signaling pathway for DNPP-induced testicular toxicity.

References

- 1. Dipentyl phthalate | C18H26O4 | CID 8561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DI-N-PENTYL PHTHALATE - Ataman Kimya [atamanchemicals.com]

- 3. DI-N-PENTYL PHTHALATE-D4 | 131-18-0 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

An In-Depth Technical Guide on the Toxicological Profile of Dipentyl Phthalate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentyl phthalate (DPP), also known as di-n-pentyl phthalate (DPeP), is a diester of phthalic acid belonging to a class of chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. While its industrial applications are significant, there is growing concern regarding its potential toxicity, particularly its effects as an endocrine-disrupting chemical (EDC). Several phthalates are recognized for their reproductive and developmental toxicity in animal models, with DPP consistently ranking as one of the most potent.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of DPP in rodent models, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Toxicokinetics and Metabolism

Following oral administration in rodents, phthalate diesters like DPP are rapidly hydrolyzed in the gastrointestinal tract by esterases to their corresponding monoesters, in this case, mono-n-pentyl phthalate (MPP).[3] MPP is considered the primary toxicologically active metabolite.[4] Further metabolism occurs, primarily through oxidation of the alkyl side chain, leading to a variety of oxidative metabolites.[5]

In a study with Sprague-Dawley rats given a single oral dose of 500 mg/kg DPP, the primary urinary metabolite was identified as mono(4-hydroxypentyl) phthalate (MHPP), an ω-1 oxidation product.[5] Other metabolites identified include MPP, mono(4-oxopentyl) phthalate (MOPP), and mono(4-carboxybutyl) phthalate (MCBP).[5] These metabolites are primarily excreted in the urine, with concentrations peaking within the first 24 hours post-administration.[5]

Toxicological Profile

Acute Toxicity

Data on the acute toxicity of DPP is limited. However, for related phthalates like di-n-butyl phthalate (DBP), the acute oral toxicity in rodents is generally low.[6][7] Studies on DBP report an oral LD50 in rats to be between 8,000 and 20,000 mg/kg body weight.[6] Given the structural similarity, DPP is also expected to have low acute oral toxicity.

Sub-chronic and Chronic Toxicity

Specific sub-chronic and chronic toxicity studies on DPP are not extensively reported in the public literature. However, studies on other phthalates provide insights into potential target organs. In 13-week studies with di(2-ethylhexyl) phthalate (DEHP) in rats, observed effects included increased liver and kidney weights and mild histological changes in the liver and thyroid at high doses.[8] Chronic (2-year) exposure to DEHP in mice resulted in reduced kidney and testis weights, increased liver weight, and hypospermia at higher doses.[9] Given that DPP is a potent testicular toxicant, similar or more pronounced effects on the male reproductive system would be anticipated in long-term studies.

Reproductive and Developmental Toxicity

The most significant toxicological concern for DPP is its potent effect on the male reproductive system, particularly following in utero exposure.[1] DPP acts as an antiandrogenic compound by disrupting fetal testicular testosterone synthesis, which is critical for the proper development of male reproductive organs.[1][10]

3.3.1 Effects on Male Reproductive Development

In utero exposure to DPP during the critical window of sexual differentiation (approximately gestational days 14-18 in rats) leads to a spectrum of malformations known as the "phthalate syndrome".[1][2] These effects are dose-dependent and demonstrate that DPP is significantly more potent than other well-studied phthalates like DEHP.[1][3]

Table 1: Male Reproductive and Developmental Effects of DPP in Sprague-Dawley Rats

| Endpoint | Exposure Window (Gestation Day) | Dose (mg/kg/day) | Observed Effect | Reference |

|---|---|---|---|---|

| Fetal Testicular Testosterone Production | 14-18 | ≥ 33 | Significant reduction | [11] |

| 17-21 | ED50 = 45 | 50% reduction in production | [12] | |

| Anogenital Distance (AGD) | 8-18 | ≥ 100 | Significant reduction in male pups | [1] |

| Nipple Retention | 8-18 | ≥ 300 | Significant increase in male pups | [1] |

| Multinucleated Germ Cells (MNGs) | 17-21 | ≥ 11 | Dose-dependent increase | [3] |

| Testicular Atrophy | Post-pubertal | 2.2 g/kg (single dose) | Induced atrophy | [4] |

| Insl3 Gene Expression | 14-18 | ≥ 33 | Significant reduction |[11] |

3.3.2 Key Experimental Protocol: Developmental Toxicity Study

The following protocol is a representative example based on studies investigating the developmental toxicity of DPP in Sprague-Dawley rats.[1][3][11]

-

Animal Model: Time-mated pregnant Sprague-Dawley rats.

-

Dosing: Animals are administered DPP via oral gavage, typically dissolved in a corn oil vehicle. Doses may range from 11 to 300 mg/kg/day.[11]

-

Exposure Period: Dosing occurs during the critical window of male reproductive development, commonly from gestational day (GD) 14 to 18.[11]

-

Endpoint Evaluation:

-

Fetal Necropsy: On GD 18 or GD 21, dams are euthanized, and fetuses are examined. Anogenital distance (AGD) is measured as an indicator of androgen action.

-

Testosterone Production: Fetal testes are excised and cultured ex vivo for a short period (e.g., 3 hours). The concentration of testosterone secreted into the culture medium is then quantified using radioimmunoassay (RIA).[11][12]

-

Histopathology: Testes are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate morphology and quantify abnormalities such as multinucleated germ cells (MNGs).[3]

-

Gene Expression: Testicular tissue is analyzed using real-time polymerase chain reaction (RT-PCR) to measure the expression levels of key genes involved in steroidogenesis (StAR, Cyp11a) and Leydig cell function (Insl3).[1]

-

3.3.3 Effects on Female Reproductive System

Data on the effects of DPP specifically on the female reproductive system in rodents is scarce. However, studies on other phthalates, such as DEHP and DBP, have shown potential for ovarian toxicity, including altered folliculogenesis and steroidogenesis.[13] Exposure to phthalate mixtures has been shown to decrease levels of secreted steroid hormones like estradiol.[13] Given the endocrine-disrupting nature of DPP, further investigation into its effects on female reproductive health is warranted.

Genotoxicity

The genotoxicity of DPP has not been extensively studied. However, the broader class of phthalates has been evaluated in various assays.[14][15] Many phthalates, including the widely studied DEHP and DBP, have generally tested negative in bacterial reverse mutation assays (Ames test).[14][16] Some in vitro studies using mammalian cells have reported positive findings, such as chromosomal aberrations, for certain phthalate monoesters.[14] However, subsequent in vivo follow-up tests, like the micronucleus assay, have often been negative.[17] It is suggested that some genotoxic effects observed may be secondary to oxidative stress induced by high concentrations of phthalates.[15][18]

Table 2: Summary of Genotoxicity Potential for Phthalates

| Assay Type | Compound Class | Typical Result | Reference |

|---|---|---|---|

| Ames Test | Phthalate Diesters (e.g., DBP, DEHP) | Negative | [14][16] |

| In Vitro Chromosomal Aberration | Phthalate Monoesters (e.g., MEHP) | Positive | [14] |

| In Vivo Micronucleus Assay | Phthalate Diesters (e.g., DBP) | Negative | [14][17] |

| Comet Assay | DBP | Positive (in vitro) |[18] |

Note: Data for DPP is limited; this table reflects general findings for related phthalates.

Carcinogenicity

There is currently no information from long-term animal studies to evaluate the specific carcinogenic potential of DPP.[16] For the related compound, DBP, the National Toxicology Program (NTP) concluded there was no evidence of carcinogenic activity in rats or mice following 2-year feed studies.[19] The U.S. EPA has classified DBP as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity due to a lack of adequate data.[7] Some other phthalates, like DEHP, are known to be hepatocarcinogenic in rodents, an effect often linked to peroxisome proliferation, but this is not a universal finding across all phthalates.[15]

Mechanism of Action: Antiandrogenicity

The primary mechanism of DPP's reproductive toxicity is the disruption of steroidogenesis in fetal Leydig cells, leading to reduced testosterone levels.[1] This is not caused by antagonism of the androgen receptor.[1][10] Instead, DPP's active metabolite, MPP, targets multiple steps in the testosterone synthesis pathway.

Key mechanistic actions include:

-

Downregulation of Steroidogenic Genes: DPP exposure significantly reduces the transcription of key genes essential for cholesterol transport and steroid synthesis, including Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 Family 11 Subfamily A Member 1 (Cyp11a1).[1][20]

-

Inhibition of Steroidogenic Enzymes: DPP treatment in young male rats leads to a significant decrease in the activity of cytochrome P-450 dependent enzymes, specifically 17α-hydroxylase and 17,20-lyase, which are critical for converting progesterone into androgens.[21]

-

Sertoli Cell Injury: Some evidence suggests that phthalates may also cause initial injury to Sertoli cells, which are crucial for supporting germ cell development.[4]

Conclusion

The toxicological profile of Dipentyl phthalate in rodent models is characterized by its potent antiandrogenic activity, making it a significant reproductive and developmental toxicant. The primary mechanism involves the disruption of fetal testicular steroidogenesis, leading to reduced testosterone production and subsequent malformations of the male reproductive tract. While DPP appears to have low acute toxicity, data on its sub-chronic, chronic, genotoxic, and carcinogenic potential are limited, highlighting areas for future research. The dose-response data from developmental toxicity studies in rats confirm that DPP is one of the most potent phthalates, with effects observed at lower doses than many other compounds in its class. This comprehensive profile underscores the importance of considering DPP in risk assessments for endocrine-disrupting chemicals.

References

- 1. Dipentyl Phthalate Dosing during Sexual Differentiation Disrupts Fetal Testis Function and Postnatal Development of the Male Sprague-Dawley Rat with Greater Relative Potency than Other Phthalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dose-response assessment of dipentyl phthalate effects on testosterone production and morphogenesis of late-gestation fetal rat testis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspects of the testicular toxicity of phthalate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpsc.gov [cpsc.gov]

- 7. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Subchronic oral toxicity of di-n-octyl phthalate and di(2-Ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic toxicity of di(2-ethylhexyl)phthalate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Phthalate-Induced Fetal Leydig Cell Dysfunction Mediates Male Reproductive Tract Anomalies [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Dose-response assessment of dipentyl phthalate effects on testosterone production and morphogenesis of late-gestation fetal rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Phthalate Mixtures on Ovarian Folliculogenesis and Steroidogenesis [mdpi.com]

- 14. belmagumusel.com [belmagumusel.com]

- 15. Genotoxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | The potential mechanisms underlying phthalate-induced hypospadias: a systematic review of rodent model studies [frontiersin.org]

- 21. Effect of DI-n-pentyl phthalate treatment on testicular steroidogenic enzymes and cytochrome P-450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Dipentyl Phthalate and Testicular Dysgenesis Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Testicular Dysgenesis Syndrome (TDS) encompasses a range of male reproductive disorders, including hypospadias, cryptorchidism, reduced sperm quality, and an increased risk of testicular germ cell cancer, which are hypothesized to originate from impaired testicular development during fetal life. Growing evidence from toxicological research points to in utero exposure to certain environmental chemicals, particularly phthalate esters, as significant contributors to the TDS phenotype. Among these, dipentyl phthalate (DPP), a plasticizer used in various consumer products, has been identified as a potent male reproductive toxicant. This technical guide provides an in-depth analysis of the role of DPP in the etiology of TDS, focusing on its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its toxicity. The primary mechanism of DPP's anti-androgenic action is the disruption of fetal Leydig cell function, leading to a significant reduction in testosterone biosynthesis. This guide synthesizes current research to provide a comprehensive resource for professionals in reproductive toxicology and drug development.

Core Mechanisms of Dipentyl Phthalate-Induced Testicular Dysgenesis

The testicular toxicity of Dipentyl Phthalate (DPP) is multifaceted, primarily targeting the developing Leydig and Sertoli cells within the fetal testis. This disruption leads to a cascade of events culminating in the manifestations of Testicular Dysgenesis Syndrome (TDS).

Inhibition of Testosterone Biosynthesis in Fetal Leydig Cells

The cornerstone of DPP's reproductive toxicity is its potent ability to suppress the production of testosterone in fetal Leydig cells. This is not due to a direct interaction with the androgen receptor, but rather a disruption of the steroidogenesis pathway. DPP exposure leads to the downregulation of key genes involved in cholesterol transport and steroid synthesis.

Key molecular targets in the testosterone synthesis pathway affected by DPP include:

-

Steroidogenic Acute Regulatory Protein (StAR): Facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.

-

Cytochrome P450 Side-Chain Cleavage (CYP11A1): Catalyzes the conversion of cholesterol to pregnenolone.

-

3β-hydroxysteroid dehydrogenase (HSD3B1): Involved in the conversion of pregnenolone to progesterone.

-

Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): A critical enzyme for the conversion of progesterone to androgens.

The inhibition of these enzymes leads to a dose-dependent reduction in testosterone production, which is a critical driver of male reproductive tract development.

Disruption of Sertoli and Germ Cell Function

DPP also exerts toxic effects on Sertoli cells, the supporting cells within the seminiferous tubules that are essential for germ cell development. Exposure to DPP can lead to Sertoli cell vacuolation and general disorganization of the seminiferous epithelium. Furthermore, DPP exposure is associated with the formation of multinucleated germ cells (MNGs), an indicator of abnormal fetal testis morphology. While the reduction in testosterone is a primary driver of many TDS phenotypes, the induction of MNGs may represent a separate, testosterone-independent mechanism of DPP toxicity.

Alterations in Testicular Morphology

Chronic in utero exposure to DPP and other potent phthalates can lead to significant morphological changes in the fetal testis. One key finding is the induction of abnormal Leydig cell aggregation, which can entrap Sertoli cells. These focal dysgenetic areas are thought to be a precursor to some of the postnatal manifestations of TDS.

Quantitative Data on Dipentyl Phthalate Effects

The following tables summarize the quantitative data from key studies on the effects of in utero DPP exposure on fetal rat testicular endpoints.

Table 1: Dose-Dependent Effects of Dipentyl Phthalate on Fetal Testicular Testosterone Production in Sprague-Dawley Rats

| Exposure Window (Gestational Day) | DPP Dose (mg/kg/day) | Endpoint | % Reduction vs. Control | ED50 (mg/kg/day) | Reference |

| 14-18 | 33 | Ex vivo Testosterone Production | Significant Reduction | 47.7 | |

| 17 | 300 | Ex vivo Testosterone Production | Significant Reduction | 666.6 | |

| 8-18 | 130 | Ex vivo Testosterone Production | ~50% | 130 |

Table 2: Effects of Dipentyl Phthalate on Steroidogenesis-Related Gene Expression in Fetal Rat Testes (GD 14-18 Exposure)

| Gene | DPP Dose (mg/kg/day) | Fold Change vs. Control | Reference |

| Cyp11a1 | 100 | Downregulated | |

| Star | 100 | Downregulated | |

| Hsd3b1 | 100 | Downregulated | |

| Cyp17a1 | 100 | Downregulated | |

| Insl3 | 100 | Downregulated |

Table 3: Morphological and Postnatal Effects of In Utero Dipentyl Phthalate Exposure in Rats

| Endpoint | Exposure Window (GD) | DPP Dose (mg/kg/day) | Observation | Reference |

| Multinucleated Germ Cell Density | 17-21 | 33, 100, 300 | Dose-dependent increase | |

| Anogenital Distance (PND 2) | 8-18 | ED50 = 252.3 | Dose-dependent reduction | |

| Nipple Retention (PND 13) | 8-18 | ED50 = 175.0 | Dose-dependent increase |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DPP's effects on testicular development.

In Utero Exposure of Sprague-Dawley Rats

This protocol describes the administration of DPP to pregnant rats to study its effects on fetal development.

-

Animal Model: Time-mated pregnant Sprague-Dawley rats are used. The day a sperm-positive vaginal smear is observed is designated as gestational day (GD) 0.5.

-

Housing: Animals are housed individually in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle, with access to food and water ad libitum.

-

Dosing Solution Preparation: Dipentyl phthalate (CAS No. 131-18-0) is dissolved in a vehicle such as corn oil to achieve the desired concentrations.

-

Administration: Pregnant dams are dosed daily by oral gavage from a specified gestational window (e.g., GD 8-18 or GD 14-18). The volume administered is typically adjusted based on daily body weight. Control animals receive the vehicle only.

-

Fetal Tissue Collection: On a specific gestational day (e.g., GD 18), pregnant dams are euthanized. Fetuses are removed, and their testes are dissected for subsequent analysis.

Ex Vivo Fetal Testicular Testosterone Production Assay

This assay measures the capacity of fetal testes to produce testosterone after in utero exposure to a toxicant.

-

Testis Collection: Fetal testes are collected as described above and placed in an appropriate culture medium (e.g., M-199 medium).

-

Incubation: Individual or pooled testes are placed in culture wells containing a defined volume of medium. The incubation is typically carried out for a period of 3 hours in a humidified incubator at 37°C with 5% CO2.

-

Sample Collection: Following incubation, the culture medium is collected and stored at -80°C until hormone analysis.

-

Testosterone Measurement: Testosterone concentrations in the culture medium are quantified using a validated method such as a radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Normalization: Testosterone production is often normalized to the wet weight of the testicular tissue.

Immunohistochemistry for Leydig Cell Identification

This protocol is used to visualize Leydig cells in fetal testis sections.

-

Tissue Preparation: Fetal testes are fixed in Bouin's solution, processed through a graded series of ethanol, and embedded in paraffin. 5-µm thick sections are cut and mounted on slides.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval, for example, by microwaving in a citrate buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a serum-based blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for a Leydig cell marker, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), overnight at 4°C.

-

Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Sections are counterstained with a nuclear stain like hematoxylin, dehydrated, and mounted with a permanent mounting medium.

-

Analysis: Leydig cells are identified by the positive (brown) staining and their morphology and distribution are analyzed using light microscopy.

Quantification of Multinucleated Germ Cells (MNGs)

This method provides a quantitative measure of testicular dysgenesis.

-

Tissue Preparation and Staining: Fetal testes are fixed, embedded in paraffin, and sectioned as described for immunohistochemistry. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology.

-

Image Acquisition: High-resolution digital images of the testicular sections are captured using a light microscope equipped with a camera.

-

Quantification: MNGs, characterized by the presence of two or more nuclei within a single germ cell cytoplasm, are manually or semi-automatically counted within a defined area of the testis (e.g., per mm²). Image analysis software can be used to assist in this process.

-

Data Expression: The data are expressed as the density of MNGs (number of MNGs per unit area of testicular tissue).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes affected by dipentyl phthalate.

Caption: DPP inhibits testosterone synthesis by downregulating key steroidogenic enzymes in fetal Leydig cells.

Caption: Workflow for studying the effects of in utero DPP exposure on fetal rat testes.

Conclusion

Dipentyl phthalate is a potent endocrine disruptor that significantly impacts male reproductive development, contributing to the pathologies associated with Testicular Dysgenesis Syndrome. Its primary mode of action involves the suppression of fetal testicular testosterone synthesis through the downregulation of critical steroidogenic genes in Leydig cells. Additionally, DPP adversely affects Sertoli and germ cell health, leading to morphological abnormalities. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to understand, evaluate, and mitigate the risks posed by DPP and other similar environmental toxicants. Further research is warranted to fully elucidate all the molecular initiating events and to translate these findings from animal models to human risk assessment.

Non-Canonical Effects of Dipentyl Phthalate on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentyl phthalate (DPP), a widely used plasticizer, is an endocrine-disrupting chemical with emerging evidence of non-canonical cellular effects that extend beyond traditional receptor-mediated pathways. This technical guide provides an in-depth analysis of the non-genomic signaling cascades modulated by DPP and related phthalates. It summarizes key quantitative data, details experimental methodologies, and visualizes the intricate cellular pathways involved. The primary non-canonical pathways affected include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling cascades, often triggered by the induction of oxidative stress. Understanding these mechanisms is crucial for assessing the toxicological impact of DPP and for the development of potential therapeutic interventions.

Introduction

Phthalate esters are ubiquitous environmental contaminants known for their reproductive and developmental toxicities, primarily attributed to their anti-androgenic properties. However, a growing body of research indicates that phthalates, including Dipentyl phthalate (DPP), can elicit rapid, non-genomic responses by modulating various intracellular signaling pathways. These non-canonical effects are independent of nuclear receptor transcriptional activity and play a critical role in the pathophysiology of phthalate-induced cellular damage across different organ systems. This guide focuses on the molecular mechanisms underlying these non-canonical actions, with a particular emphasis on DPP.

Core Non-Canonical Signaling Pathways Affected by Dipentyl Phthalate and Other Phthalates

Oxidative Stress Induction

A primary mechanism underlying the non-canonical effects of many phthalates is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This oxidative imbalance can lead to cellular damage and activate stress-responsive signaling pathways. Phthalate exposure has been shown to decrease the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), while increasing markers of lipid peroxidation like malondialdehyde (MDA)[1][2][3].

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Studies on phthalates like Dibutyl phthalate (DBP) have demonstrated the activation of MAPK signaling, particularly the p38 MAPK and JNK subfamilies[4][5][6]. This activation can lead to downstream effects such as apoptosis and inflammation. For instance, DBP has been shown to induce reproductive toxicity by regulating JNK1 expression, which in turn activates the MAPK signaling pathway and promotes apoptosis in reproductive cells[4]. Similarly, DBP-induced liver fibrosis is mediated through the p38MAPK/NF-κB signaling pathway[5].

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and metabolism. Several studies have implicated the dysregulation of this pathway in phthalate-induced toxicity. For example, DBP has been shown to induce oxidative stress and apoptosis in swine testis cells by affecting the PTEN/PI3K/Akt signaling pathway[7][8]. In another context, Di-(2-ethylhexyl) phthalate (DEHP) exposure disrupts glucose homeostasis by inhibiting the PI3K/Akt/FoxO1 pathway, leading to β-cell dedifferentiation[9]. The combined effects of DEHP and DBP have been shown to promote apoptosis in pancreatic β-cells via a ROS-mediated PI3K/Akt/Bcl-2 pathway[10].

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses. Phthalates can activate this pathway, leading to the production of pro-inflammatory cytokines. DBP exposure, for instance, leads to NLRP3-mediated pyroptosis of hepatocytes via the p38MAPK/NF-κB signaling pathway, ultimately causing liver fibrosis[5]. Exposure to Diisononyl phthalate (DINP) has been shown to aggravate atopic dermatitis by activating NF-κB[11][12].

Quantitative Data on the Effects of Dipentyl Phthalate and Related Phthalates

The following tables summarize quantitative data from various studies on the effects of DPP and other phthalates on cellular pathways.

Table 1: Effects of Phthalates on Testicular Function and Development

| Phthalate | Model System | Dose/Concentration | Endpoint | Quantitative Change | Reference |

| DPeP | Pregnant Sprague-Dawley rats | 33-300 mg/kg/day (in vivo) | Fetal testicular testosterone production | Dose-dependent reduction; ED50 of 47.7 mg/kg/day for 5-day exposure | [13] |

| DPeP | Pregnant Sprague-Dawley rats | 1-300 mg/kg/day (in vivo) | Multinucleated germ cell (MNG) density | Dose-dependent increase | [14][15] |

| DBP | Swine testis (ST) cells | 1.8 µM (in vitro) | Apoptosis | Increased apoptosis | [7] |

| DEHP | Male Sprague-Dawley rats | 250, 500, 1000 mg/kg/day (in vivo) | Sperm count | Dose-dependent decrease | [16] |

Table 2: Effects of Phthalates on Hepatic and Renal Cells

| Phthalate | Model System | Dose/Concentration | Endpoint | Quantitative Change | Reference |

| DBP | C57BL/6N mice | 10 and 50 mg/kg B.W. (in vivo) | Liver collagen deposition | Significant increase | [5] |

| DBP | HepG2 and LX-2 cells | Not specified | LX-2 cell activation | Alleviated by p38MAPK, NF-κB, and NLRP3 inhibitors | [5] |

| DEHP | Diabetic mice | Not specified | Renal SOD and GSH levels | Further significant decrease | [2] |

| DEHP | Podocytes | 50, 200 µmol/L (in vitro) | ROS production | Further promotion in high glucose-induced cells | [2] |

Table 3: Effects of Phthalates on Other Cell Types and Pathways

| Phthalate | Model System | Dose/Concentration | Endpoint | Quantitative Change | Reference |

| DEHP, DBP | Rat insulinoma (INS-1) cells | 30 µM (in vitro) | Cell viability | Decreased | [10] |

| DEHP | Male SD rats | 2, 20, 200 mg/kg/day (in vivo) | Blood glucose levels | Elevated | [9] |

| DBP, BBP, DEHP | Human hematopoietic stem cells | 0.1-100 µg/mL (in vitro) | Total cell expansion | Reduction from 15% to 93.5% | [17] |

| DINP | Mice | 60 mg/kg (in vivo) | TSLP and IL-33 expression in skin | Peak expression | [18] |

Detailed Experimental Protocols

In Vivo Animal Studies for Reproductive Toxicity

-

Animal Model: Timed-pregnant Sprague-Dawley rats are commonly used.

-

Dosing: Dipentyl phthalate (DPeP) is dissolved in a vehicle such as corn oil and administered by oral gavage to pregnant dams during specific gestational days (e.g., GD 14-18) at various doses (e.g., 0, 1, 11, 33, 100, or 300 mg/kg/day)[14][15].

-

Endpoint Analysis:

-

Testosterone Production: Fetal testes are collected at a specific gestational day (e.g., GD 18 or 21) and cultured ex vivo. Testosterone levels in the culture medium are measured using radioimmunoassay (RIA) or ELISA[13][14].

-

Histology: Fetal testes are fixed, embedded in paraffin, sectioned, and stained (e.g., with H&E) to quantify morphological changes such as the density of multinucleated germ cells (MNGs)[14][15].

-

Gene Expression: RNA is extracted from fetal testes, and the expression of genes involved in steroidogenesis (e.g., Star, Cyp11a1, Cyp17a1) is quantified using real-time quantitative PCR (RT-qPCR)[13][19].

-

In Vitro Cell Culture Experiments

-

Cell Lines: Various cell lines are used depending on the target organ, including swine testis (ST) cells, human hepatocellular carcinoma (HepG2) cells, human hepatic stellate (LX-2) cells, and rat insulinoma (INS-1) cells[5][7][10].

-

Treatment: Cells are cultured to a certain confluency and then treated with different concentrations of the phthalate of interest (e.g., 1.8 µM DBP for ST cells, 30 µM DEHP/DBP for INS-1 cells) for a specified duration (e.g., 24 hours)[7][10].

-

Endpoint Analysis:

-

Apoptosis Assays: Apoptosis can be measured using flow cytometry with Annexin V-FITC/PI staining or by Hoechst 33342/PI staining to visualize nuclear morphology[7][10].

-

Western Blotting: Protein expression levels of key signaling molecules (e.g., p-p38, p-NF-κB, PI3K, Akt, Bcl-2, Bax, Caspases) are determined by Western blotting to assess pathway activation[5][10].

-

ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA) followed by flow cytometry or fluorescence microscopy[10].

-

Co-culture and Inhibitor Studies: To investigate cell-cell interactions and confirm pathway involvement, conditioned medium from treated cells (e.g., HepG2) can be used to treat other cells (e.g., LX-2). Pathway-specific inhibitors (e.g., SB203580 for p38MAPK, PDTC for NF-κB, MCC950 for NLRP3) can be used to validate the role of a particular signaling cascade[5].

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Non-canonical signaling pathways activated by Dipentyl Phthalate.

Experimental Workflow

References

- 1. scialert.net [scialert.net]

- 2. Di(2-ethylhexyl) phthalate mediates oxidative stress and activates p38MAPK/NF-kB to exacerbate diabetes-induced kidney injury in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEHP-mediated oxidative stress leads to impaired testosterone synthesis in Leydig cells through the cAMP/PKA/SF-1/StAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Di-n-butyl phthalate induces toxicity in male fetal mouse testicular development by regulating the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dibutyl phthalate induces liver fibrosis via p38MAPK/NF-κB/NLRP3-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dibutyl phthalate-induced oxidative stress and apoptosis in swine testis cells and therapy of naringenin via PTEN/PI3K/AKT signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Di-(2-ethylhexyl) phthalate exposure disrupts glucose homeostasis through inhibition of PI3K/Akt/FoxO1 pathway triggering β-cell dedifferentiation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Typical phthalic acid esters induce apoptosis by regulating the PI3K/Akt/Bcl-2 signaling pathway in rat insulinoma cells [scholarworks.indianapolis.iu.edu]

- 11. oncotarget.com [oncotarget.com]

- 12. Exposure to diisononyl phthalate promotes atopic march by activating of NF-κB and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dipentyl Phthalate Dosing during Sexual Differentiation Disrupts Fetal Testis Function and Postnatal Development of the Male Sprague-Dawley Rat with Greater Relative Potency than Other Phthalates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dose-response assessment of dipentyl phthalate effects on testosterone production and morphogenesis of late-gestation fetal rat testis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dose-response assessment of dipentyl phthalate effects on testosterone production and morphogenesis of late-gestation fetal rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of STAT3/p53 and PI3K-Akt-mTOR signaling pathway on DEHP-induced reproductive toxicity in pubertal male rat [hero.epa.gov]

- 17. Phthalates affect the in vitro expansion of human hematopoietic stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Subcellular Localization and Distribution of Dipentyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentyl phthalate (DPP), a member of the phthalate ester class of chemicals, is recognized for its endocrine-disrupting properties, primarily impacting the male reproductive system by inhibiting testosterone synthesis. A comprehensive understanding of its subcellular localization and distribution is paramount to elucidating its mechanisms of toxicity and for the development of targeted therapeutic interventions. This technical guide synthesizes the current knowledge on the cellular journey of DPP, offering insights into its likely subcellular distribution based on its physicochemical properties and the known effects of related phthalates. While direct quantitative data on DPP's organellar accumulation remains limited, this guide provides a robust framework for future research by detailing relevant experimental protocols and visualizing key cellular pathways affected by this compound.

Introduction

Dipentyl phthalate (DPP) is a diester of phthalic acid and pentanol, historically used as a plasticizer to enhance the flexibility of polymers. Its widespread presence in the environment has raised significant health concerns. The primary toxicological effect of DPP is its anti-androgenic activity, which is not mediated by binding to the androgen receptor but rather by disrupting the intricate process of steroidogenesis in testicular Leydig cells.[1] The lipophilic nature of DPP facilitates its passage across cellular membranes, allowing it to interact with various subcellular components and interfere with critical cellular functions. This guide explores the inferred subcellular localization of DPP and the signaling pathways it perturbs.

Physicochemical Properties and Inferred Subcellular Distribution

The subcellular distribution of a xenobiotic is largely dictated by its physicochemical characteristics. For Dipentyl phthalate, its high lipophilicity is a key determinant of its cellular fate.

Table 1: Physicochemical Properties of Dipentyl Phthalate

| Property | Value | Implication for Subcellular Localization |

| Molecular Formula | C₁₈H₂₆O₄ | - |

| Molecular Weight | 306.4 g/mol | - |

| Log Kow (Octanol-Water Partition Coefficient) | 5.62[2] | High lipophilicity suggests a strong affinity for lipid-rich environments. This indicates that DPP is likely to readily cross the plasma membrane and accumulate in the membranes of organelles such as the endoplasmic reticulum and mitochondria, as well as in lipid droplets. |

| Water Solubility | 0.8 mg/L at 25°C[2] | Low water solubility further supports its partitioning into the lipid phases of the cell. |

| Vapor Pressure | 0.000196 mmHg[2] | Low volatility. |

Based on these properties, the subcellular distribution of DPP is likely to be concentrated in the following compartments:

-

Cell Membrane: As the initial barrier, the lipid bilayer of the plasma membrane is a primary site for the passive diffusion and accumulation of lipophilic compounds like DPP. Studies on other phthalates have shown they can spontaneously enter and disrupt the cell membrane's structural integrity.[3][4][5]

-